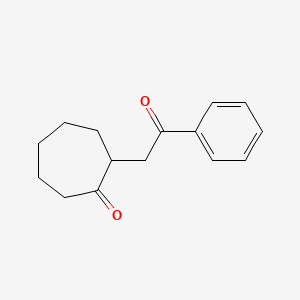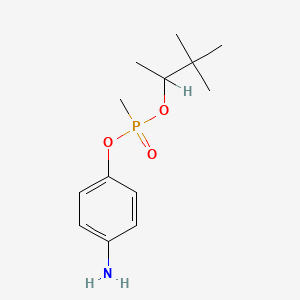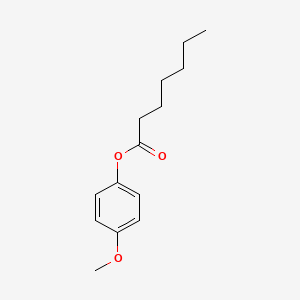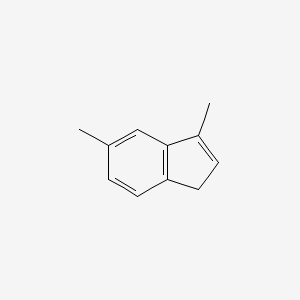![molecular formula C18H20O3 B14642751 Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester CAS No. 54334-76-8](/img/structure/B14642751.png)
Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents. This particular ester is derived from acetic acid and butyl alcohol, with a biphenyl group attached to the oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester typically involves the esterification reaction between acetic acid and butyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
Acetic acid+Butyl alcohol→Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and butyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Acetic acid and butyl alcohol.
Transesterification: A new ester and butyl alcohol.
Reduction: The corresponding alcohol.
科学的研究の応用
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the active components. The biphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Acetic acid, butyl ester: Similar in structure but lacks the biphenyl group.
Acetic acid, phenyl ester: Contains a phenyl group instead of a biphenyl group.
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The presence of the biphenyl group in acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other esters and valuable in specialized applications.
特性
CAS番号 |
54334-76-8 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
butyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C18H20O3/c1-2-3-13-20-18(19)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
InChIキー |
BXMJKVDSDGJNES-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


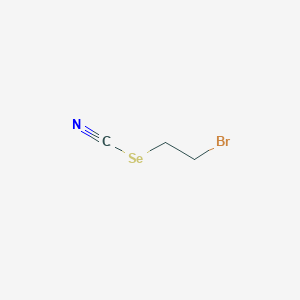
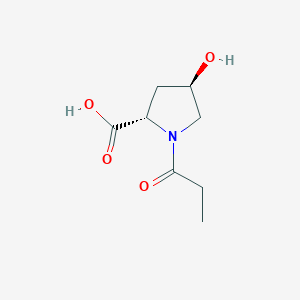
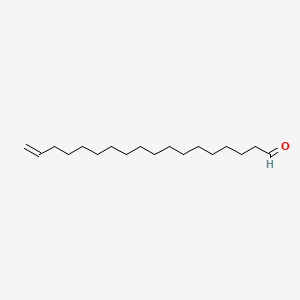
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
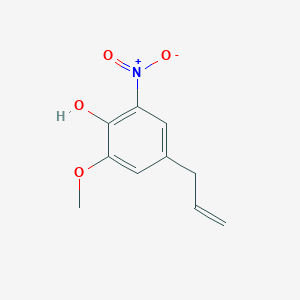
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
